molecular formula C18H17N3O3 B2612917 2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 946381-40-4

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2612917
CAS No.: 946381-40-4
M. Wt: 323.352
InChI Key: CHRBSKLBPVNLOR-UHFFFAOYSA-N
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Description

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings

Preparation Methods

The synthesis of 2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient way to introduce functional groups into the pyrido[1,2-a]pyrimidine core, allowing for the synthesis of various derivatives.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols, leading to the formation of new derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, making it a candidate for drug development.

In the field of materials science, this compound is explored for its potential use in the development of advanced materials with unique properties. Its heterocyclic structure can impart desirable characteristics, such as thermal stability and electronic properties, to the materials.

Additionally, the compound is used in chemical biology research to study the mechanisms of action of various biological processes. Its ability to modulate specific pathways makes it a valuable tool for investigating cellular functions and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

The molecular targets and pathways involved in the compound’s mechanism of action are the subject of ongoing research. Understanding these interactions can provide insights into the compound’s potential therapeutic applications and guide the development of new drugs based on its structure.

Comparison with Similar Compounds

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can be compared with other similar compounds, such as those containing the pyrido[1,2-a]pyrimidine core or other heterocyclic structures. Similar compounds include 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and other pyrimidine-based compounds.

What sets this compound apart is its unique combination of functional groups, which can impart specific properties and reactivity. For example, the presence of the ethoxy group and the benzamide moiety can influence the compound’s solubility, stability, and binding affinity to biological targets.

Properties

IUPAC Name

2-ethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-14-9-5-4-8-13(14)17(22)20-16-12(2)19-15-10-6-7-11-21(15)18(16)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRBSKLBPVNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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